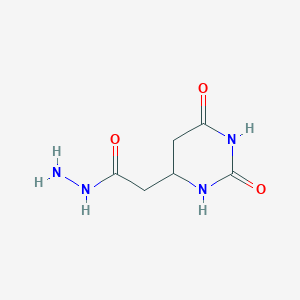
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide is a chemical compound with a unique structure that includes a diazinan ring and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide typically involves the reaction of 2,6-dioxo-1,3-diazinan with acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Halogens, nucleophiles; reaction conditions vary depending on the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Shares a similar diazinan ring structure but differs in the functional groups attached.
3-(2,4-Dioxo-1,3-diazinan-1-yl)-1-methyl-1H-indazole-6-carbaldehyde: Contains a diazinan ring and an indazole moiety, used in different applications.
Uniqueness
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N4O3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(2,6-dioxo-1,3-diazinan-4-yl)acetohydrazide |
InChI |
InChI=1S/C6H10N4O3/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h3H,1-2,7H2,(H,10,12)(H2,8,9,11,13) |
InChI Key |
ACPJNBHMRSXMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
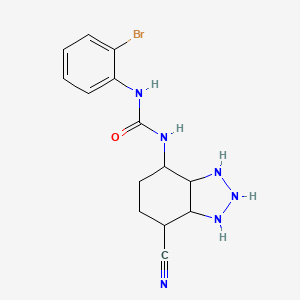
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
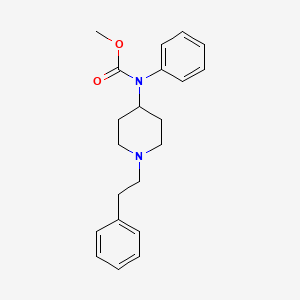
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
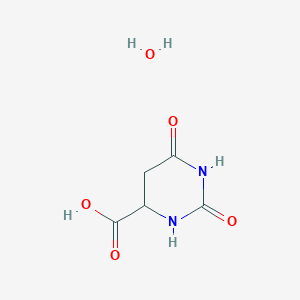
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
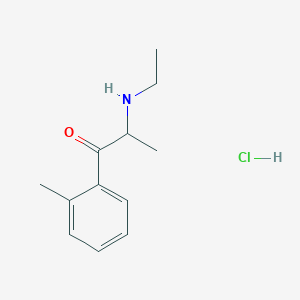
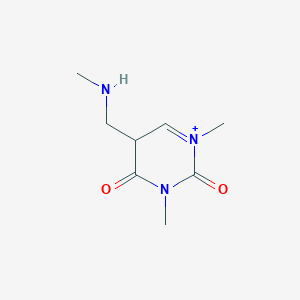
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
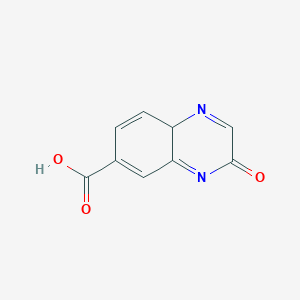
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)

